l-Alanine, N-pivaloyl-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

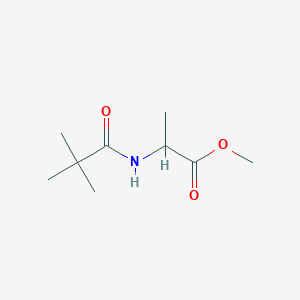

l-Alanine, N-pivaloyl-, methyl ester: is an organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.2362 g/mol . It is a derivative of l-alanine, where the amino group is protected by a pivaloyl group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Protection of l-Alanine: The synthesis begins with the protection of the amino group of l-alanine using pivaloyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Esterification: The protected l-alanine is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: While specific industrial production methods for l-Alanine, N-pivaloyl-, methyl ester are not widely documented, the general approach involves large-scale synthesis using the same protection and esterification steps, optimized for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The pivaloyl group can be removed using strong acids like trifluoroacetic acid or by catalytic hydrogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Deprotection: Trifluoroacetic acid or palladium on carbon with hydrogen gas.

Major Products:

Hydrolysis: l-Alanine and methanol.

Deprotection: l-Alanine and pivalic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides, allowing for selective deprotection and coupling reactions.

Biology and Medicine:

Drug Development: Utilized in the synthesis of peptide-based drugs, where the stability of the pivaloyl group is advantageous during the synthetic process.

Industry:

Chemical Synthesis: Employed in the production of complex organic molecules where selective protection and deprotection steps are required.

Wirkmechanismus

The mechanism of action for l-Alanine, N-pivaloyl-, methyl ester primarily involves its role as a protected amino acid derivative. The pivaloyl group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

l-Alanine, N-Boc-, methyl ester: Similar in structure but uses a tert-butyloxycarbonyl (Boc) group for protection.

l-Alanine, N-Cbz-, methyl ester: Uses a carboxybenzyl (Cbz) group for protection.

Uniqueness:

Stability: The pivaloyl group provides greater stability compared to Boc and Cbz groups, making it suitable for reactions requiring harsh conditions.

Deprotection: The pivaloyl group can be removed under specific conditions, offering selective deprotection options.

Biologische Aktivität

l-Alanine, N-pivaloyl-, methyl ester is a derivative of the amino acid L-alanine, characterized by the addition of a pivaloyl group to its nitrogen atom. This modification enhances its lipophilicity and can potentially alter its biological activities compared to L-alanine itself. Understanding the biological activity of this compound is crucial for its applications in pharmaceuticals and biochemistry.

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : Approximately 187.24 g/mol

- Structure : The presence of the pivaloyl group affects the compound's solubility and reactivity, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Protein Synthesis : As a derivative of L-alanine, it plays a role in protein synthesis, which is fundamental for cellular functions.

- Enzyme Inhibition : Studies have indicated that derivatives of alanine can serve as effective inhibitors for certain enzymes, such as prolyl oligopeptidase (PREP), which is involved in various neurodegenerative diseases.

Enzyme Inhibition Studies

Research has shown that aminoacyl groups similar to l-alanine can exhibit potent inhibitory effects on enzymes. For instance, l-alanyls have demonstrated IC50 values indicative of strong inhibition capabilities:

- IC50 Values :

- l-Prolyl: 12 nM

- l-Alanyls: 129 nM

These findings suggest that modifications to the alanine structure can enhance its inhibitory potential against specific enzymes involved in neurodegenerative conditions, such as Parkinson's disease .

Lipophilicity and Biological Impact

The introduction of the pivaloyl group significantly increases the lipophilicity of this compound. This alteration may lead to improved membrane permeability and bioavailability compared to L-alanine. Enhanced lipophilicity can result in different pharmacokinetics and dynamics within biological systems, potentially leading to novel therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| L-Alanine | C₃H₇NO₂ | Basic amino acid involved in protein synthesis |

| L-Proline, N-pivaloyl-, methyl ester | C₁₁H₁₉NO₃ | Similar modification; different amino acid |

| Glycine, N-pivaloyl-, methyl ester | C₇H₁₃NO₃ | Simplest amino acid; affects solubility |

| L-Valine, N-pivaloyl-, methyl ester | C₁₁H₂₁NO₃ | Impacts metabolic pathways |

This table highlights how structural modifications impact the biological properties of amino acids and their derivatives.

Eigenschaften

IUPAC Name |

methyl 2-(2,2-dimethylpropanoylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(7(11)13-5)10-8(12)9(2,3)4/h6H,1-5H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUZHOXNCVOSAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.